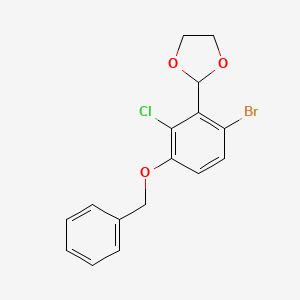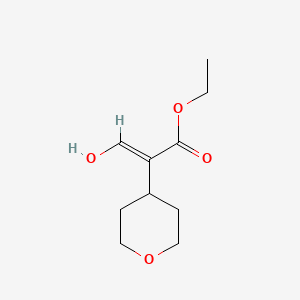
Benzyl 2-bromo-6-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-bromo-6-chlorobenzoate: is an organic compound with the molecular formula C14H10BrClO2 It is a derivative of benzoic acid, where the benzyl group is esterified with 2-bromo-6-chlorobenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-bromo-6-chlorobenzoate typically involves the esterification of 2-bromo-6-chlorobenzoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
2-bromo-6-chlorobenzoic acid+benzyl alcoholacid catalystBenzyl 2-bromo-6-chlorobenzoate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of microreactors can enhance the reaction rate and ensure uniform mixing of reactants.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzyl 2-bromo-6-chlorobenzoate can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The benzyl group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted benzoates.
Oxidation: Formation of benzoic acids.
Reduction: Formation of benzyl alcohol derivatives.
Scientific Research Applications
Benzyl 2-bromo-6-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and inhibition due to its structural similarity to natural substrates.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 2-bromo-6-chlorobenzoate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then interact with biological targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- Benzyl 2-bromobenzoate
- Benzyl 2-chlorobenzoate
- Benzyl 2,6-dichlorobenzoate
Comparison: Benzyl 2-bromo-6-chlorobenzoate is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and binding properties. Compared to Benzyl 2-bromobenzoate and Benzyl 2-chlorobenzoate, the dual halogenation in this compound provides distinct chemical and physical properties, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C14H10BrClO2 |
|---|---|
Molecular Weight |
325.58 g/mol |
IUPAC Name |
benzyl 2-bromo-6-chlorobenzoate |
InChI |
InChI=1S/C14H10BrClO2/c15-11-7-4-8-12(16)13(11)14(17)18-9-10-5-2-1-3-6-10/h1-8H,9H2 |
InChI Key |
WYUGWUGFXUMGAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C=CC=C2Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



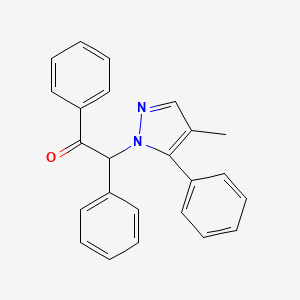
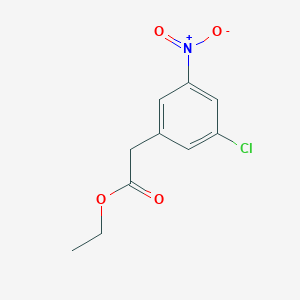
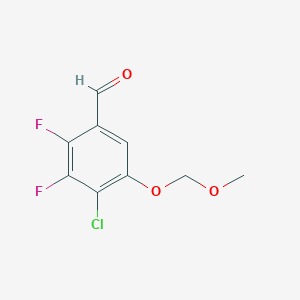
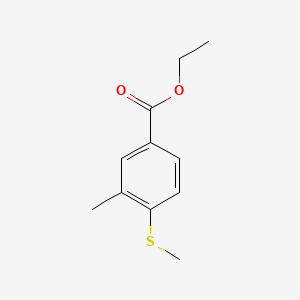
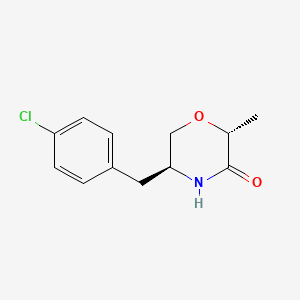
![N-[(E)-(3-bromo-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14022616.png)
![Imidazo[1,2-A]pyrazin-3-ylboronic acid](/img/structure/B14022617.png)
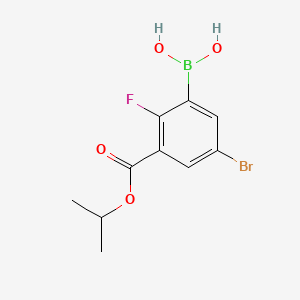
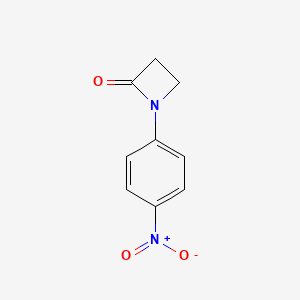
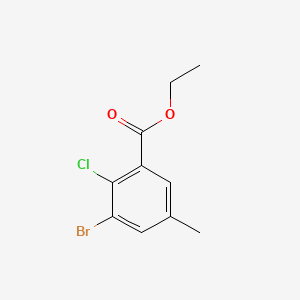
![Diethyl[(3-chloro-4-methylphenyl)amino]propanedioate](/img/structure/B14022633.png)
